Aluminum, tributyl-

Catalog No.
S1502603
CAS No.
1116-70-7
M.F
C12H27Al
M. Wt
198.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aluminum, tributyl-

CAS Number

1116-70-7

Product Name

Aluminum, tributyl-

IUPAC Name

tributylalumane

Molecular Formula

C12H27Al

Molecular Weight

198.32 g/mol

InChI

InChI=1S/3C4H9.Al/c3*1-3-4-2;/h3*1,3-4H2,2H3;

InChI Key

SQBBHCOIQXKPHL-UHFFFAOYSA-N

SMILES

CCCC[Al](CCCC)CCCC

Canonical SMILES

CCCC[Al](CCCC)CCCC

The exact mass of the compound Aluminum, tributyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 4th degree, Reactive - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Tributylaluminum (CAS 1116-70-7) is a highly reactive, linear organoaluminum compound utilized primarily as a co-catalyst in Ziegler-Natta and metallocene polymerization, as well as a specialized alkylating agent in organic synthesis . As a pyrophoric liquid that is readily soluble in aliphatic hydrocarbons, it functions as a potent Lewis acid and reducing agent[1]. In industrial procurement, Tributylaluminum is selected over lower or branched aluminum alkyls when a specific balance of steric hindrance, moderated reduction potential, and thermal stability is required to control transition metal active sites or prevent premature precursor decomposition[2].

Substituting Tributylaluminum with more ubiquitous analogs like Triethylaluminum (TEAL) or Triisobutylaluminum (TIBA) fundamentally alters process chemistry and reactor performance[1]. TEAL possesses an aggressive reduction potential that frequently causes the over-reduction of titanium or zirconium active sites, leading to rapid kinetic decay and catalyst deactivation at elevated temperatures [2]. Conversely, while TIBA provides similar steric bulk, its branched isobutyl chains are highly susceptible to beta-hydride elimination, causing it to decompose into diisobutylaluminum hydride (DIBAL-H) at temperatures where the linear n-butyl chains of Tributylaluminum remain stable [3]. Consequently, generic substitution compromises either catalyst lifetime or precursor stoichiometry.

Resistance to Beta-Hydride Elimination at Elevated Temperatures

Triisobutylaluminum (TIBA) is frequently used as a bulky aluminum alkyl; however, its branched isobutyl groups are highly susceptible to beta-hydride elimination, converting to diisobutylaluminum hydride (DIBAL-H) and isobutylene at temperatures as low as 100–120 °C. In contrast, Tributylaluminum (TBA) features linear n-butyl chains that lack the tertiary beta-carbon structure, significantly increasing the activation energy required for beta-hydride elimination [1]. This structural difference allows TBA to maintain its trialkyl state at higher processing temperatures where TIBA undergoes premature thermal degradation.

Evidence DimensionThermal decomposition pathway
Target Compound DataStable trialkyl structure maintained >120 °C due to linear n-butyl chains
Comparator Or BaselineTriisobutylaluminum (TIBA) (Rapid beta-hydride elimination at 100–120 °C)
Quantified DifferenceSubstantial suppression of hydride formation at >100 °C
ConditionsThermal stress during precursor delivery or high-temperature catalysis

Prevents unwanted aluminum hydride formation and unpredictable stoichiometry during high-temperature chemical vapor deposition or continuous polymerization.

Mitigation of Transition Metal Over-Reduction in Ziegler-Natta Systems

In gas-phase and slurry polymerization, the choice of aluminum alkyl dictates the oxidation state of the transition metal catalyst. Triethylaluminum (TEAL) exhibits aggressive reducing power, frequently causing the over-reduction of active Ti(III) sites to inactive Ti(II) species, particularly at elevated temperatures or high Al/Ti molar ratios. Tributylaluminum provides a moderated reduction potential due to its longer alkyl chains, successfully activating the catalyst without driving the destructive over-reduction pathway characteristic of TEAL [1]. This results in sustained polymerization activity rather than the sharp kinetic decay observed with ethyl-based cocatalysts.

Evidence DimensionCatalyst active site preservation
Target Compound DataSustained Ti(III) activity with moderated reduction
Comparator Or BaselineTriethylaluminum (TEAL) (Causes rapid decay via over-reduction to Ti(II))
Quantified DifferencePrevention of kinetic decay at elevated Al/Ti ratios
ConditionsZiegler-Natta propylene/ethylene polymerization

Enables the use of higher cocatalyst-to-catalyst ratios for impurity scavenging without sacrificing polymer yield through active site deactivation.

Vapor-Liquid Equilibrium in Light Paraffin Diluents

For continuous-flow polymerization processes utilizing light paraffin diluents, the phase behavior of the organoaluminum cocatalyst is critical for reactor design. Thermodynamic modeling and continuous-flow measurements at 398 K demonstrate that the propane-Tributylaluminum (TBA) system operates at equilibrium pressures of 44.8 to 58.3 bar, whereas the propane-Triethylaluminum (TEAL) system operates at significantly lower pressures of 31.0 to 55.2 bar [1]. This distinct vapor-liquid equilibrium profile for TBA ensures different partitioning between the gas and liquid phases, altering how the cocatalyst distributes within a continuous gas-phase or slurry reactor.

Evidence DimensionVapor-liquid equilibrium pressure in propane at 398 K
Target Compound Data44.8 to 58.3 bar
Comparator Or BaselineTriethylaluminum (TEAL) (31.0 to 55.2 bar)
Quantified Difference+13.8 bar shift in the lower pressure bound for phase equilibrium
ConditionsPropane diluent, 398 K, continuous-flow apparatus

Provides essential thermodynamic data for chemical engineers to prevent cocatalyst pooling or condensation in industrial-scale continuous reactors.

Reduced Vapor-Phase Pyrophoric Hazard via Lower Volatility

Lower molecular weight aluminum alkyls, such as Trimethylaluminum (TMA) and Triethylaluminum (TEAL), possess high vapor pressures at ambient temperatures, creating severe vapor-phase pyrophoric hazards and complicating line changes in industrial settings. Tributylaluminum (TBA) exhibits a significantly lower vapor pressure, with a boiling point of 110 °C at 3 Torr [1]. While TBA remains a pyrophoric liquid requiring rigorous inert atmosphere handling, its reduced volatility minimizes the immediate formation of explosive vapor clouds upon accidental atmospheric exposure compared to TMA.

Evidence DimensionVolatility / Boiling Point
Target Compound Data110 °C at 3 Torr
Comparator Or BaselineTrimethylaluminum (TMA) (Boils at 128 °C at 760 Torr, highly volatile at 20 °C)
Quantified DifferenceDrastically lower vapor pressure at ambient conditions
ConditionsStandard precursor handling and liquid injection

Improves process safety and simplifies liquid-injection delivery system design by reducing the risk of vapor-phase ignition during maintenance.

High-Temperature Ziegler-Natta Polymerization

Tributylaluminum is the right choice for high-temperature polyolefin synthesis where Triethylaluminum (TEAL) causes over-reduction of Ti(III) to inactive Ti(II). TBA maintains active site integrity, allowing for higher Al/Ti ratios and sustained polymerization kinetics without rapid decay [1].

Continuous Flow Polyolefin Reactors

Tributylaluminum is highly suited for continuous gas-phase or slurry reactors where precise vapor-liquid equilibrium control in light paraffin diluents (e.g., propane) is required. Its specific phase behavior prevents the cocatalyst pooling issues commonly encountered with lighter alkyls [2].

Advanced Organometallic Synthesis and Alkylation

Tributylaluminum is the preferred reagent when the transfer of a linear n-butyl group is required without the competing side reactions of aluminum hydride species, which are unavoidably generated by the thermal degradation of branched analogs like Triisobutylaluminum (TIBA) at elevated temperatures [3].

Physical Description

Tri-n-butylaluminum appears as a colorless to light-yellow colored liquid. Likely to cause burns on contact with skin, eyes or mucous membranes. Fumes pose a serious inhalation hazard.
Liquid

Color/Form

Colorless liquid

Boiling Point

110 °C @ 0.4 kPa

Density

0.823 g/mL @ 20 °C

Melting Point

-26.7 °C (Freezing point)

UNII

6VB9URN2FA

GHS Hazard Statements

Aggregated GHS information provided by 118 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (74.58%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

1116-70-7

Wikipedia

Tributylaluminium

Use Classification

Fire Hazards -> Flammable - 4th degree, Reactive - 3rd degree

Methods of Manufacturing

Exchange reaction of butene-1 & isobutyl aluminum.
REACTION OF ALUMINUM, HYDROGEN, & 1-BUTENE BY THE ZEIGLER CATALYZED PROCESS.
The trialkylaluminums are prepared from aluminum, hydrogen and olefins; this improved "direct synthesis" was developed by Ziegler and co-workers. /Trialkylaluminums/

General Manufacturing Information

Aluminum, tributyl-: ACTIVE

Storage Conditions

Extremely reactive with air, moisture and compounds containing active hydrogen and therefore must be kept under a blanket of inert gas. /Aluminum alkyls/
In general, materials ... toxic as stored or which can decompose into toxic components ... Should be stored in cool ... ventilated place, out of ... sun, away from ... fire hazard ... be periodically inspected and monitored. Incompatible materials should be isolated ...
All possibility of contact with water must be avoided. Solution containing not more than 20% of these compounds in non-reactive solvents, however, can be handled without risk of spontaneous ignition. /Aluminum alkyls/
Must be stored in an inert atmosphere; sensitive to oxidation and hydrolysis in air. /Trialkylaluminums/
Separate from air, water, halocarbons, alcohols. Store in a cool, dry, well-ventilated location. Outside or detached storage is preferred. Inside storage should be in a standard flammable liquid storage warehouse, room, or cabinet. /Aluminum alkyls/

Stability Shelf Life

Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/
Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/

Dates

Last modified: 08-15-2023

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